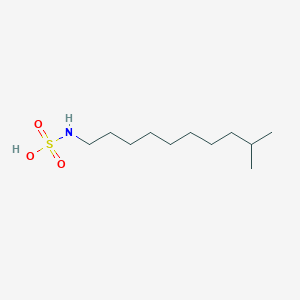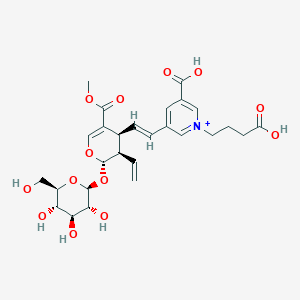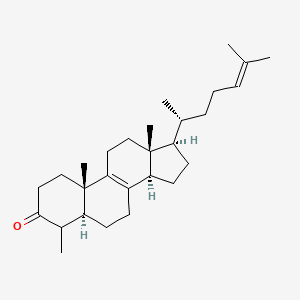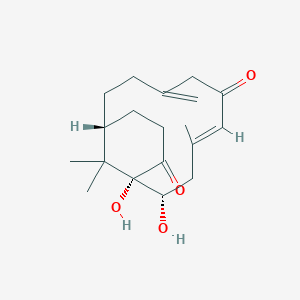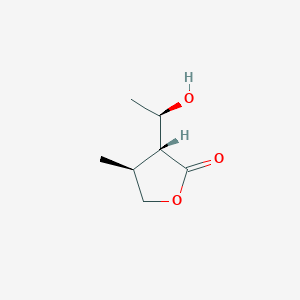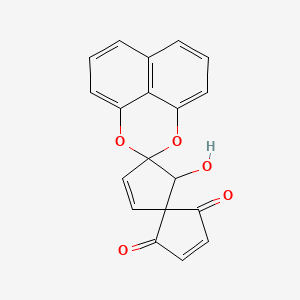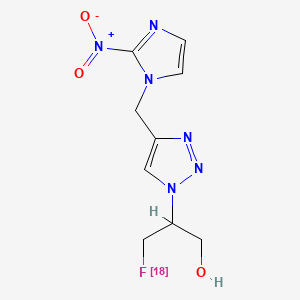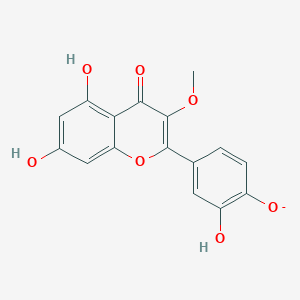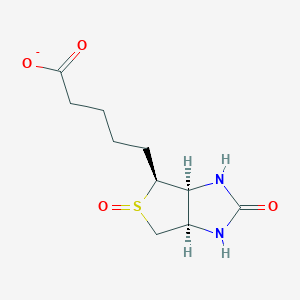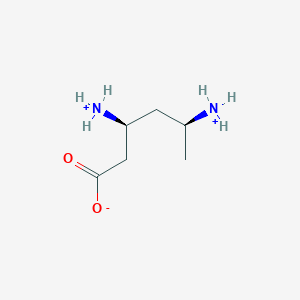
1-(1Z-heptadecenyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC(P-17:0/0:0) is a lysophosphatidylcholine P-17:0.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Analog Compounds : A study by Kiu et al. (1987) discusses the synthesis of compounds related to 1-(1Z-heptadecenyl)-sn-glycero-3-phosphocholine, specifically 1-(1-hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines. This synthesis involves hydrolysis with phospholipase A2 and acetylation with acetic anhydride, indicating the potential for creating various analogs of the compound for research purposes (Kiu, Serebrennikova, & Evstigneeva, 1987).
Characterization of Lamellar Phases : Dluhy, Chowdhry, and Cameron (1985) used Fourier transform infrared spectroscopy to study the lamellar phases of 1,3-dipalmitoyl-sn-glycero-2-phosphocholine, a positional isomer of 1-(1Z-heptadecenyl)-sn-glycero-3-phosphocholine. This research helps in understanding the molecular conformations and interactions of similar phosphocholine compounds (Dluhy, Chowdhry, & Cameron, 1985).
Biological and Chemical Properties
Platelet-Activating Factor Studies : The compound has been studied for its role as a platelet-activating factor (PAF), which is significant in biological activities like inflammation and thrombosis. Kramp et al. (1984) explored the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs, which is fundamental in understanding the physical properties influencing its biological activity (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Phospholipid Analogs for Liposome Studies : Agarwal, Bali, and Gupta (1984) synthesized analogs of phosphatidylcholine, including compounds similar to 1-(1Z-heptadecenyl)-sn-glycero-3-phosphocholine. These analogs are utilized in studying the capture and lysis of liposomes, which is crucial in drug delivery and membrane biology research (Agarwal, Bali, & Gupta, 1984).
Eigenschaften
Produktname |
1-(1Z-heptadecenyl)-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C25H52NO6P |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
[(2R)-3-[(Z)-heptadec-1-enoxy]-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(27)24-32-33(28,29)31-22-20-26(2,3)4/h19,21,25,27H,5-18,20,22-24H2,1-4H3/b21-19-/t25-/m1/s1 |
InChI-Schlüssel |
JJALPXFJIIZPRV-HFQDTZRISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
